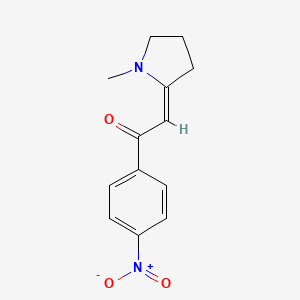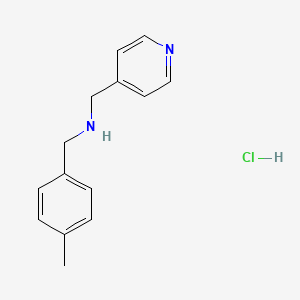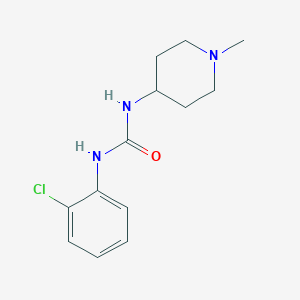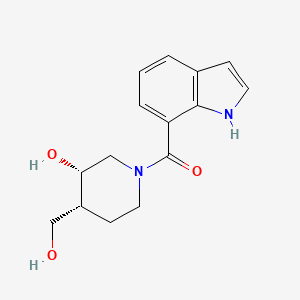
2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances known as designer drugs. It is a potent stimulant that has been used recreationally and has been associated with adverse health effects.
Mécanisme D'action
2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone acts primarily by inhibiting the reuptake of dopamine and norepinephrine, leading to increased synaptic concentrations of these neurotransmitters. This results in an increase in the activity of the central nervous system, leading to effects such as euphoria, increased alertness, and increased energy levels. 2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone also has affinity for the serotonin transporter, although its effects on serotonin are less pronounced.
Biochemical and Physiological Effects
2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone has been found to have a range of biochemical and physiological effects on the body. These effects include increased heart rate and blood pressure, increased body temperature, decreased appetite, and increased motor activity. 2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone has also been associated with adverse effects such as anxiety, paranoia, and psychosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone has been used in laboratory experiments to study its pharmacological effects on the central nervous system. Its potency and selectivity for dopamine and norepinephrine reuptake inhibition make it a useful tool for studying the role of these neurotransmitters in the brain. However, 2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone has limitations as a research tool due to its potential for abuse and adverse health effects.
Orientations Futures
Future research on 2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone could focus on developing safer and more effective treatments for conditions such as attention deficit hyperactivity disorder (ADHD) and depression. 2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone could also be used as a tool for studying the role of dopamine and norepinephrine in addiction and other psychiatric disorders. Additionally, further research could explore the potential of 2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone as a therapeutic agent for conditions such as pain and obesity.
Méthodes De Synthèse
2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone is synthesized from piperonal and 2-bromopropiophenone through a reaction that involves condensation, reduction, and oxidation. The synthesis of 2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone is complex and requires specialized equipment and knowledge in organic chemistry.
Applications De Recherche Scientifique
2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone has been used in scientific research to study its pharmacological effects on the central nervous system. It has been found to act as a potent reuptake inhibitor of dopamine and norepinephrine, leading to increased synaptic concentrations of these neurotransmitters. 2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone has also been shown to have affinity for the serotonin transporter, although its effects on serotonin are less pronounced.
Propriétés
IUPAC Name |
(2Z)-2-(1-methylpyrrolidin-2-ylidene)-1-(4-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-14-8-2-3-12(14)9-13(16)10-4-6-11(7-5-10)15(17)18/h4-7,9H,2-3,8H2,1H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWXNRHHVYSFJG-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1CCC/C1=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(allyloxy)-3-methoxyphenyl]-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5380740.png)


![4-chloro-N'-(phenylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]benzenecarboximidamide](/img/structure/B5380764.png)
![1-(4-methoxybenzyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5380771.png)

![3-chloro-2-[3-(3-pyridinyl)-1-azetidinyl]pyridine](/img/structure/B5380801.png)
![N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5380809.png)

![N,N-dimethyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5380822.png)
![2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol](/img/structure/B5380827.png)
